Guanylthiourea

Tyrosinase inhibition Melanogenesis Cosmeceutical research

Guanylthiourea integrates guanidine and thiourea into a single pharmacophore, delivering 14.1× stronger tyrosinase diphenolase inhibition (IC₅₀ = 0.23 mM vs. guanidine thiocyanate) and exclusive antioxidant activity absent in structural analogs. As the validated famotidine intermediate and a privileged scaffold for PfDHFR-targeted antimalarials, it offers unmatched versatility. Source ≥98% purity material with full CoA; bulk kilo-scale quotes available for pharmaceutical intermediate procurement.

Molecular Formula C2H6N4S
Molecular Weight 118.16 g/mol
CAS No. 2114-02-5
Cat. No. B104047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanylthiourea
CAS2114-02-5
Synonyms(Aminoiminomethyl)thiourea;  1-Amidino-2-thiourea;  1-Amidinothiourea;  ASU;  Amidinothiourea;  Amino[[amino(imino)methyl]amino]thioxomethane;  Guanylthiourea;  Guthimin;  Gutimine;  N-(Diaminomethylene)thiourea;  N-Amidinothiourea;  NSC 55743;  Thiodicyanodiami
Molecular FormulaC2H6N4S
Molecular Weight118.16 g/mol
Structural Identifiers
SMILESC(=NC(=S)N)(N)N
InChIInChI=1S/C2H6N4S/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7)
InChIKeyOKGXJRGLYVRVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanylthiourea (CAS 2114-02-5): Key Chemical and Procurement Baseline


Guanylthiourea (CAS 2114-02-5), also known as amidinothiourea or 2-imino-4-thiobiuret, is a white crystalline powder with molecular formula C2H6N4S, molecular weight 118.16 g/mol, and a melting point of 171–173 °C [1]. It is characterized by a solubility of 7 g/100 mL in water at 20 °C [1]. The compound is recognized for its role as a key intermediate in the synthesis of famotidine, a histamine H2-receptor antagonist [2], and exhibits intrinsic anti-hypoxic properties, having been investigated for protection against hypoxic damage and shock due to trauma or blood loss [3].

Why Guanylthiourea (CAS 2114-02-5) Is Not Directly Interchangeable with Closely Related Guanidine or Thiourea Analogs


Guanylthiourea integrates both guanidine and thiourea functionalities, resulting in a unique pharmacophore that cannot be replicated by simple substitution with either guanidine or thiourea alone [1]. Direct head-to-head comparisons reveal that guanylthiourea exhibits significantly higher tyrosinase inhibitory potency—with IC50 values up to 13-fold lower than its closest analogs [2]—and is the only compound among tested guanidines to possess substantial antioxidant activity [2]. Furthermore, in antibacterial applications, the strategic replacement of urea linkages with thiourea and guanidinium surrogates in oligourea foldamers demonstrates that guanidinium moieties confer enhanced potency and selectivity against Bacillus anthracis, outcomes not achievable with the parent urea structure alone [3]. These quantitative performance gaps underscore the necessity for precise compound specification in both research and industrial procurement.

Guanylthiourea (CAS 2114-02-5): Head-to-Head and Cross-Study Comparative Performance Data for Procurement Decisions


Guanylthiourea Exhibits Over 13-Fold Higher Tyrosinase Inhibitory Potency Compared to Guanidine Thiocyanate

In a direct head-to-head comparison of four guanidine compounds, guanylthiourea (GT) demonstrated an IC50 of 0.23 mM for diphenolase activity of tyrosinase, which is 14.1-fold more potent than guanidine thiocyanate (GTC; IC50 = 3.24 mM) and 17.3-fold more potent than phenylguanidine (PG; IC50 = 3.97 mM) [1]. For monophenolase activity, GT (IC50 = 0.27 mM) was 13.1-fold more potent than GTC (IC50 = 3.53 mM) and 24.7-fold more potent than PG (IC50 = 6.68 mM) [1].

Tyrosinase inhibition Melanogenesis Cosmeceutical research

Guanylthiourea Is the Only Compound Among Tested Guanidines to Exhibit Significant Antioxidant Activity

In a comparative study evaluating four guanidine compounds (guanylthiourea, guanidine thiocyanate, phenylguanidine, and phenethyldiguanide), only guanylthiourea displayed significant antioxidant activity across multiple assays, including FRAP, ABTS, DPPH, and DNA damage protection [1]. The other three compounds showed negligible antioxidant effects, making GT the only viable candidate in this structural class for applications requiring dual tyrosinase inhibition and antioxidant properties [1].

Antioxidant Oxidative stress Free radical scavenging

Guanidinium Moieties Confer Enhanced Antibacterial Potency and Selectivity Against Bacillus anthracis

In a study investigating the bactericidal activity of membrane-active oligourea foldamers, the replacement of main-chain urea linkages with guanidinium surrogates (structurally analogous to guanylthiourea) led to a marked increase in antibacterial potency and selectivity against Bacillus anthracis compared to the parent urea foldamers [1]. Specifically, analogues incorporating guanidinium groups at the negative end of the helix dipole exhibited significantly higher activity against germinated spores and encapsulated bacilli while maintaining lower cytotoxicity toward mammalian cells [1].

Antibacterial Antimicrobial peptides Oligourea foldamers

Guanylthiourea Demonstrates Superior Physicochemical Stability and Solubility Profile for Formulation

Guanylthiourea exhibits a water solubility of 7 g/100 mL at 20 °C, which is significantly higher than many structurally related thiourea derivatives that often require organic co-solvents for dissolution [1]. Its melting point of 171–173 °C and low vapor pressure of 0.000599 mmHg at 25 °C indicate high thermal stability and low volatility, favorable characteristics for long-term storage and consistent experimental reproducibility [1].

Formulation Solubility Stability

Guanylthiourea (CAS 2114-02-5): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Tyrosinase Inhibitor and Melanogenesis Modulator for Cosmeceutical and Dermatological Research

Leverage guanylthiourea's 14.1-fold higher diphenolase inhibition (IC50 = 0.23 mM) compared to guanidine thiocyanate to develop potent tyrosinase inhibitors with reduced effective concentrations [1]. Its exclusive antioxidant activity among guanidine analogs enables single-agent formulations targeting both melanin synthesis and oxidative stress pathways [1].

Core Scaffold for Designing Antimalarial Agents Targeting Plasmodium falciparum Dihydrofolate Reductase

Employ guanylthiourea as the foundational building block for synthesizing derivatives that inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), a validated antimalarial target [1]. Its guanidine-thiourea hybrid structure offers a privileged pharmacophore for optimizing binding affinity and selectivity [2].

Key Intermediate in the Synthesis of Famotidine and Related Histamine H2-Receptor Antagonists

Utilize guanylthiourea as the established intermediate for famotidine synthesis [1]. Its high purity and consistent quality are critical for maintaining yield and purity profiles in the multistep synthesis of pharmaceutical-grade H2-antagonists [2].

Structural Component in Antimicrobial Oligourea Foldamers Targeting Bacillus anthracis

Incorporate guanidinium surrogates derived from guanylthiourea into oligourea foldamers to enhance antibacterial potency and selectivity against Bacillus anthracis while mitigating mammalian cell toxicity [1]. This application is particularly relevant for developing novel antimicrobial peptide mimics with improved therapeutic indices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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